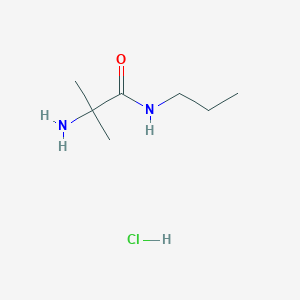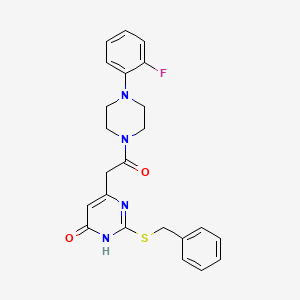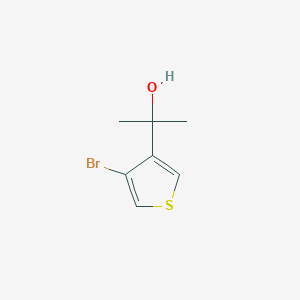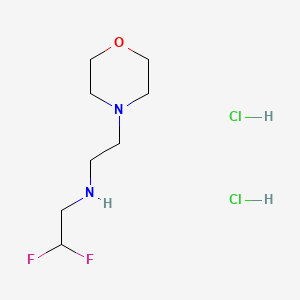![molecular formula C10H12N4O B2856078 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline CAS No. 1279216-56-6](/img/structure/B2856078.png)
4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline” is a derivative of 1,2,4-triazole . It is a heterocyclic compound containing nitrogen atoms, especially a heterocyclic ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one method involves the thermal dehydration of acylated 4-methyl-1,2,5-oxadiazole-3-carboxamide hydrazones . Another method involves pressurizing the reaction mixture with hydrogen, followed by heating and aging until the reaction reaches completion .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline”, can be established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For instance, the nitro group of certain derivatives can mediate hydrogen bonding and metallic interaction with the amide group of specific amino acids and metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, some compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and have optimal oxygen balance . The compound “4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline” has a molecular weight of 174.21 .Applications De Recherche Scientifique
Anticancer Research
1,2,4-Triazole derivatives, including 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline , have shown promising results in anticancer research . These compounds can interact with various cancer cell lines, exhibiting cytotoxic activities. For instance, certain triazole derivatives have demonstrated inhibitory effects against the MCF-7 breast cancer cell line and the HCT-116 colon cancer cell line, with IC50 values in the micromolar range . This suggests that our compound of interest could potentially be developed as a chemotherapeutic agent.
Antimicrobial Applications
The triazole ring is known for its antimicrobial properties. Studies have synthesized triazole hybrids that exhibit substantial potency against a range of microbes, including bacteria and fungi . This indicates that 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline could serve as a lead compound for developing new antimicrobial agents, which are crucial in the fight against drug-resistant infections.
Agriculture: Fungicides and Pesticides
In agriculture, triazole derivatives are utilized for their antifungal and anti-oomycete activities . They are effective in protecting crops against phytopathogenic fungi and oomycetes, which can devastate crop yields. The compound could be explored for its potential use as a fungicide or pesticide, contributing to sustainable agricultural practices.
Material Science: Electron Transport
In the field of materials science, 1,2,4-triazole derivatives are recognized for their electron-transport and hole-blocking properties . These characteristics are valuable in the development of organic photovoltaic cells and light-emitting devices. Therefore, 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline could be investigated for its application in creating more efficient electronic materials.
Environmental Science: Green Chemistry
The synthesis and application of triazole derivatives align with the principles of green chemistry . They offer a pathway to more environmentally friendly chemical processes and products. Our compound could be part of research efforts aimed at reducing the environmental impact of chemical synthesis and usage.
Pharmacology: Drug Development
Triazole derivatives are integral to pharmacology, forming the core structure of several clinically important drugs . They are involved in treatments ranging from antifungal to antiviral therapies. The triazole moiety in 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline could be exploited for the development of new drugs with improved efficacy and reduced side effects.
Safety and Hazards
The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compound. Some compounds have shown cytotoxic effects against certain cancer cell lines, but have weak cytotoxic effects toward normal cells . The compound “4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline” is classified as a warning hazard according to GHS07, with hazard statements H302, H315, H319, and H335 .
Orientations Futures
The future directions for research on 1,2,4-triazole derivatives, including “4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline”, could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to fully understand their potential applications, particularly in the field of medicine .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activities . They are known to interact with various targets, including enzymes like aromatase .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
The compound has a predicted boiling point of 4376±550 °C, a predicted density of 129±01 g/cm3, and slight solubility in DMSO . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
Propriétés
IUPAC Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-12-10(14-13-7)6-15-9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWVOCATJVVPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2856003.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2856004.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)
![9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine](/img/structure/B2856010.png)
![N-[cyano(cyclopropyl)methyl]-2-sulfanyl-1,3-benzoxazole-6-carboxamide](/img/structure/B2856011.png)

![N-cyclopentyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856015.png)

![6-((3-fluoro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2856017.png)